

Synthesis and Characterization of Novel Thiochroman-Based Compounds: A Technical Guide

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Compound of Interest

Compound Name: *Thiochroman*

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Abstract

Thiochroman derivatives, sulfur-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.^[1] This technical guide provides a comprehensive overview of the synthesis and characterization of new **thiochroman**-based compounds. It details various synthetic methodologies, presents characterization data in a structured format, and outlines experimental protocols for key reactions. Furthermore, this guide explores the biological significance of these compounds, including their mechanisms of action, supported by visual diagrams of experimental workflows and relevant signaling pathways.

Introduction to Thiochroman Scaffolds

Thiochromans are bicyclic compounds featuring a benzene ring fused to a thiopyran ring. Their structure is analogous to chromans, with the oxygen atom replaced by sulfur.^[2] This substitution imparts unique physicochemical properties that contribute to their diverse pharmacological profiles. **Thiochroman** derivatives have demonstrated a wide range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-leishmanial properties.^{[1][3]} Their versatility makes them a privileged scaffold in drug discovery and development.^[4]

Synthesis of Thiochroman-Based Compounds

A variety of synthetic strategies have been developed for the preparation of the **thiochroman** core and its derivatives. These methods range from classical cyclization reactions to modern palladium-catalyzed cross-coupling reactions.

Synthesis of Thiochroman-4-ones

A common and versatile intermediate in the synthesis of many **thiochroman** derivatives is **thiochroman-4-one**. One established method involves the reaction of thiophenol with β -halopropionic acids or their equivalents, followed by an intramolecular Friedel-Crafts acylation.
[5]

A more recent and efficient approach is the one-pot, palladium-catalyzed carbonylative heteroannulation of 2-iodothiophenol with allenes and carbon monoxide. This method offers high regioselectivity and good to excellent yields.[6]

Synthesis of 2-Aryl-4H-thiochromen-4-ones (Thioflavones)

Thioflavone derivatives can be synthesized via a Lewis acid and Pd(II)-catalyzed cross-coupling reaction from 2-sulfinyl-thiochromones. This protocol provides a reliable and concise method for producing a variety of 2-aryl-substituted thiochromones.[7]

Biotransformation of Thiochroman Derivatives

Marine-derived fungi have been utilized for the biotransformation of **thiochroman-4-ol** and its derivatives. This environmentally friendly approach can yield novel compounds and stereoisomers that are challenging to produce through traditional chemical synthesis.[8][9]

Table 1: Summary of Selected Synthetic Methodologies for **Thiochroman** Derivatives

Synthetic Method	Starting Materials	Key Reagents/Catalysts	Product Type	Yield (%)	Reference(s)
Friedel-Crafts Acylation	Thiophenol, β -halopropionic acid	Strong acid (e.g., PPA)	Thiochroman-4-one	Moderate	[5]
Palladium-Catalyzed Carbonylative Heteroannulation	2-Iodothiophenol, Allene, Carbon Monoxide	Pd(OAc) ₂ , dppf	Substituted Thiochroman-4-one	Good to Excellent	[6]
Q-Tube Assisted Synthesis	Thiochroman-4-one, Arylhydrazone propanals	Ammonium acetate, Acetic acid	Thiochromen- o[4,3-b]pyridine	Up to 93%	[10][11]
Cross-Coupling Reaction	2-Sulfinyl-thiochromones, Arylating agent	Lewis acid, Pd(II) catalyst	2-Aryl-4H-thiochromen-4-one	38-84%	[7]
Biotransformation	Thiochroman-4-ol	Marine-derived fungi	Hydroxylated and oxidized derivatives	Variable	[8][9]

Characterization of Thiochroman-Based Compounds

The structural elucidation and confirmation of newly synthesized **thiochroman** derivatives are primarily achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of **thiochroman** derivatives.[12][13] The chemical shifts, coupling constants, and

signal multiplicities provide detailed information about the substitution pattern and stereochemistry of the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, which in turn confirms their elemental composition.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the presence of key functional groups within the molecule, such as the carbonyl (C=O) stretch in **thiochroman-4-ones**, which typically appears around 1665-1680 cm^{-1} .[5]

Table 2: Spectroscopic Data for Representative **Thiochroman** Derivatives

Compound	¹ H NMR (CDCl ₃ , δ ppm)	¹³ C NMR (CDCl ₃ , δ ppm)	HRMS (m/z) [M+H] ⁺	Reference(s)
2-Phenyl-4H-thiochromen-4-one	8.56 (dd), 7.73-7.68 (m), 7.68-7.61 (m), 7.59-7.54 (m), 7.53-7.49 (m), 7.28 (s)	180.9, 153.2, 137.8, 136.6, 131.6, 130.9, 130.8, 129.3, 128.6, 127.8, 127.0, 126.5, 123.4	Calcd: 239.0525, Found: 239.0529	[7]
2-(4-Nitrophenyl)-4H-thiochromen-4-one	8.57 (d), 8.37 (d), 7.87 (d), 7.71-7.67 (m), 7.63-7.58 (m), 7.27 (s)	180.5, 150.0, 149.1, 142.5, 137.0, 132.1, 130.8, 128.8, 128.3, 128.1, 126.6, 125.0, 124.5	Calcd: 284.0376, Found: 284.0381	[7]
2-Phenylthiochroman-4-one	8.20 (dd), 7.52-7.36 (m), 7.35-7.30 (m), 7.30 (m), 7.30-7.21 (m), 4.77 (dd), 3.56-3.07 (m)	Not explicitly provided	Calcd: 241.0687, Found: 241.0694	[5]
2-(4-Nitrophenyl)-thiochroman-4-one	8.29 (d), 8.20 (dd), 7.66 (d), 7.58-7.43 (m), 7.34 (d), 7.29 (dd), 4.86 (dd), 3.46-3.24 (m)	193.2, 147.8, 145.6, 140.7, 134.1, 130.3, 129.4, 128.6, 127.3, 125.8, 124.3, 46.1, 44.7	Not explicitly provided	[5]

Experimental Protocols

General Procedure for the Synthesis of 2-Phenylthiochroman-4-one (Thioflavanone)

This protocol is adapted from the synthesis of 2-substituted **thiochroman-4-ones**.^[5]

- A mixture of thiophenol and cinnamic acid is heated in polyphosphoric acid (PPA) at a specified temperature for a set duration.
- The reaction mixture is then cooled and poured into ice water.
- The resulting precipitate is filtered, washed with water, and dried.
- The crude product is purified by column chromatography on silica gel to afford the pure **2-phenylthiochroman-4-one**.

Protocol for Palladium-Catalyzed Carbonylative Heteroannulation

This protocol is a generalized procedure based on the synthesis of **thiochroman-4-one** derivatives.[\[6\]](#)

- To a high-pressure reactor equipped with a magnetic stir bar, add palladium(II) acetate (5 mol %) and 1,1'-bis(diphenylphosphino)ferrocene (dpff) (5 mol %).
- Under an inert atmosphere, add 2-iodothiophenol (1.0 mmol), anhydrous solvent (e.g., benzene), a base (e.g., N-ethyldiisopropylamine, 1.5 mmol), and the corresponding allene (3.0 mmol).
- Seal the reactor and purge with carbon monoxide gas several times.
- Pressurize the reactor with carbon monoxide to 400 psi.
- Heat the reaction mixture at 100 °C for 24 hours.
- After cooling and venting, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel.

Biological Activities and Signaling Pathways

Thiochroman-based compounds have been shown to interact with various biological targets, leading to a wide spectrum of pharmacological effects.

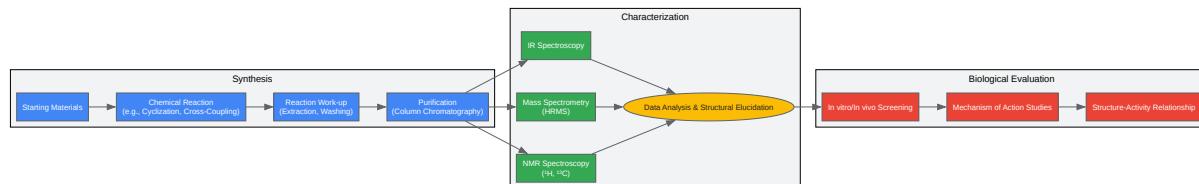
Antifungal Activity via N-Myristoyltransferase (NMT) Inhibition

Certain **thiochroman**-4-one derivatives exhibit potent antifungal activity by inhibiting N-Myristoyltransferase (NMT), a crucial enzyme in fungi.^[1] NMT catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of cellular proteins. This co-translational protein modification, known as N-myristylation, is vital for protein-membrane interactions and signal transduction pathways. Inhibition of NMT disrupts these essential cellular processes, leading to fungal cell death.

Anticancer and Other Activities

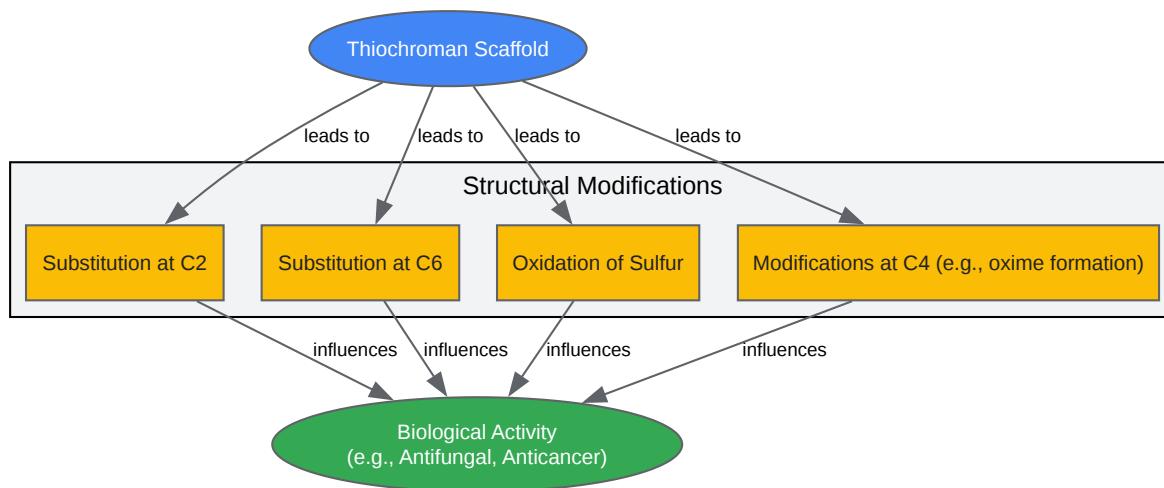
Thiochroman derivatives have also been reported to possess anticancer, anti-leishmanial, and antibacterial activities.^{[4][5][12]} The anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the ERK–MAPK pathway.^[12] Furthermore, some derivatives act as positive allosteric modulators of AMPA receptors, suggesting their potential in treating neurological disorders.^[8]

Visualizations



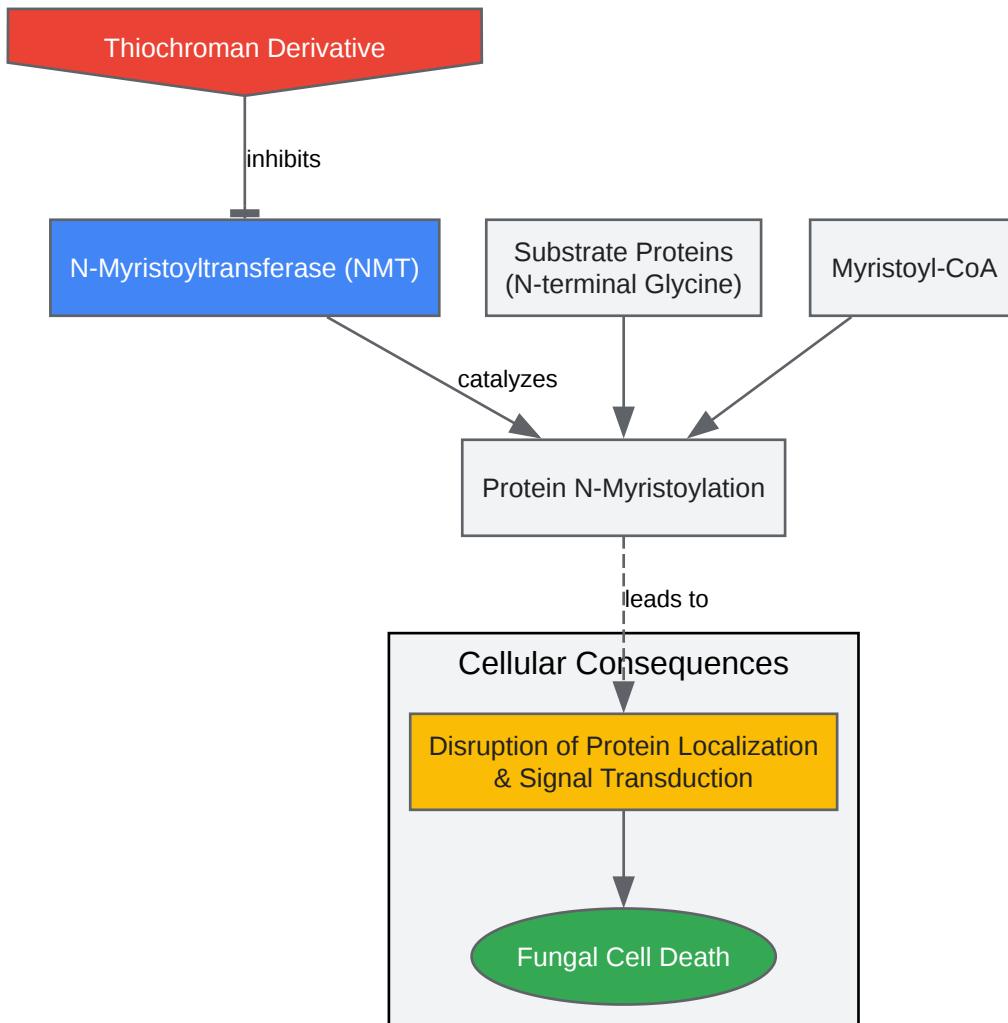
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Caption: General experimental workflow for the synthesis, characterization, and biological evaluation of new **thiochroman**-based compounds.



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Caption: Logical relationship illustrating the structure-activity relationship (SAR) of **thiochroman** derivatives.



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Caption: Signaling pathway for the antifungal action of **thiochroman** derivatives via inhibition of N-Myristoyltransferase (NMT).

Conclusion

The **thiochroman** scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic methodologies are well-established and offer routes to a wide array of derivatives. Comprehensive characterization using modern spectroscopic techniques is crucial for structural confirmation and guiding structure-activity relationship studies. The diverse

biological activities, underpinned by mechanisms such as enzyme inhibition, highlight the potential of **thiochroman**-based compounds in addressing various unmet medical needs. Future research in this area will likely focus on the development of more potent and selective derivatives, as well as a deeper understanding of their molecular targets and mechanisms of action.

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